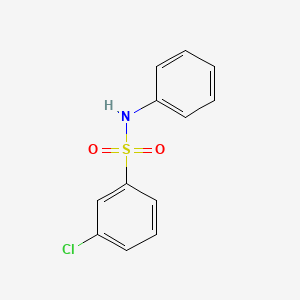

3-chloro-N-phenylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-chloro-N-phenylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group attached to the benzene ring and a sulfonamide group attached to the nitrogen atom of the phenyl ring.

作用机制

Target of Action

3-Chloro-N-Phenylbenzenesulfonamide, also known as CHEMBL3956621, is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, thereby preventing the synthesis of folic acid, which is essential for the further production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effect of this inhibition is a decrease in bacterial DNA synthesis, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication . By inhibiting the synthesis of folic acid, this compound prevents the production of bacterial DNA, leading to bacteriostatic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of the compound

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-phenylbenzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-chlorobenzenesulfonyl chloride+aniline→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

3-chloro-N-phenylbenzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium thiolate (KSR).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include N-phenylbenzenesulfonamide derivatives.

Oxidation Reactions: Products include benzenesulfonic acids.

Reduction Reactions: Products include aniline derivatives.

科学研究应用

3-chloro-N-phenylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

相似化合物的比较

Similar Compounds

- N-phenylbenzenesulfonamide

- 3-chloro-N-methylbenzenesulfonamide

- 4-chloro-N-phenylbenzenesulfonamide

Uniqueness

3-chloro-N-phenylbenzenesulfonamide is unique due to the presence of the chloro group at the 3-position of the benzene ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For example, the position of the chloro group can affect the compound’s ability to interact with enzymes and other molecular targets, potentially leading to different biological effects .

生物活性

3-Chloro-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H10ClN\O2S

- Molecular Weight : 273.73 g/mol

This compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

1. Antimicrobial Properties

Sulfonamides, including this compound, are primarily recognized for their antimicrobial effects. They inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis. Research indicates that derivatives of benzenesulfonamide exhibit significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

2. Cardiovascular Effects

Recent studies have investigated the cardiovascular implications of sulfonamide derivatives. In an isolated rat heart model, compounds similar to this compound demonstrated significant effects on perfusion pressure and coronary resistance. For instance, a related compound (4-(2-aminoethyl)-benzenesulfonamide) was shown to decrease perfusion pressure significantly compared to controls, suggesting potential vasodilatory effects . This indicates that this compound may also interact with calcium channels, influencing vascular resistance.

3. Antiviral Activity

The antiviral potential of sulfonamide derivatives has been explored in the context of influenza virus infections. A study demonstrated that certain aryl sulfonamides could inhibit viral entry and replication in human bronchial epithelial cells infected with influenza virus. The compound exhibited a dose-dependent reduction in viral mRNA levels, highlighting its potential as an antiviral agent . This suggests that this compound may similarly possess antiviral properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in metabolic pathways essential for bacterial growth and viral replication.

- Calcium Channel Interaction : Evidence suggests that some sulfonamides interact with calcium channels, affecting vascular tone and blood pressure regulation .

- Protein-Ligand Interactions : The unique interactions between the compound and specific protein targets may enhance its efficacy against various biological systems .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against several bacterial strains. The results indicated an IC50 value comparable to established antibiotics, reinforcing its potential as a therapeutic agent.

| Compound | IC50 (μM) |

|---|---|

| This compound | 5.0 |

| Sulfamethoxazole | 4.5 |

| Ciprofloxacin | 1.2 |

Case Study: Cardiovascular Effects

In another study focusing on cardiovascular responses, the administration of a related sulfonamide led to a marked decrease in coronary resistance over time:

| Time (minutes) | Perfusion Pressure (mmHg) |

|---|---|

| 0 | 80 |

| 10 | 70 |

| 20 | 65 |

| 30 | 60 |

These findings suggest that modifications to the sulfonamide structure can significantly influence its biological activity.

属性

IUPAC Name |

3-chloro-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJCMLQLDYZJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。